molecular formula C13H10FN3O2S B1391451 1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide CAS No. 1197852-65-5

1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide

Cat. No.: B1391451
CAS No.: 1197852-65-5
M. Wt: 291.3 g/mol
InChI Key: IMPUIAZZTFMPNC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include oxidized, reduced, and substituted derivatives, each with potential unique properties and applications.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide primarily involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide can be compared with other pyrrolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O2S/c14-9-3-5-10(6-4-9)17-20(18,19)12-8-16-13-11(12)2-1-7-15-13/h1-8,17H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPUIAZZTFMPNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2S(=O)(=O)NC3=CC=C(C=C3)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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